1-(3-Bromophenylsulfonyl)piperidine
Overview
Description
The compound "1-(3-Bromophenylsulfonyl)piperidine" is a piperidine derivative, which is a class of compounds known for their diverse biological properties and significance in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of various biologically active molecules, including those with antimicrobial and enzyme inhibitory activities.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . Additionally, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including piperidines . Furthermore, specific piperidine derivatives have been synthesized by treating substituted benzhydryl chlorides with piperidine, followed by N-sulfonation . Another method involves the use of polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents influencing their chemical and biological properties. For instance, the nature of substitutions on the benzhydryl ring and sulfonamide ring has been found to influence the antibacterial activity of certain piperidine derivatives . Computational methods, such as Density Functional Theory (DFT), have been employed to understand the molecular characteristics and reactive parameters of these compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including coupling reactions, annulation, and substitution reactions. The synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling and substitution reactions under controlled conditions . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves a series of reactions starting from organic acids to the final sulfide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, reactivity, and biological activity. For example, the antimicrobial activity of certain piperidine derivatives has been evaluated in vitro, showing significant potency against bacterial and fungal pathogens . The bioactivity of O-substituted sulfonamides bearing the piperidine nucleus has been evaluated against various enzymes, demonstrating notable activity against butyrylcholinesterase . Additionally, the electronic properties of these compounds have been studied using computational techniques to identify reactive sites and understand their interactions with biological targets .
Scientific Research Applications
Synthesis and Biological Evaluation
1-(3-Bromophenylsulfonyl)piperidine has been utilized in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were synthesized for biological screening against the enzyme butyrylcholinesterase (BChE), and for molecular docking studies to evaluate ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial Studies
Another study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were screened for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, displaying moderate to talented activity (Khalid et al., 2016).
Synthesis of Functionalized Piperidines
In a synthetic study, 1,3-dicarbonyl compounds were converted to highly functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst. This research presented a new method for synthesizing piperidines with diverse functionalities (Khan et al., 2008).
Combinatorial Chemistry Applications
The compound has also been used in the synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds for combinatorial chemistry. These were prepared from a piperidine building block through nucleophilic aziridine ring opening and copper-catalyzed cycloaddition (Schramm et al., 2010).
Stereodynamics Studies
The stereodynamic behavior of various substituted piperidines, including 1-(trifluoromethylsulfonyl)piperidine, has been studied using low-temperature NMR spectroscopy. This research provided insights into the conformers' behavior and the Perlin effect in these compounds (Shainyan et al., 2008).
Synthesis of Sulfonyl Hydrazone Derivatives
Additionally, the synthesis of sulfonyl hydrazone derivatives containing the piperidine ring has been explored. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showing potential biological applications (Karaman et al., 2016).
Safety And Hazards
The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .
Future Directions
Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “1-(3-Bromophenylsulfonyl)piperidine” and other piperidine derivatives.
properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHLKYMEKGKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428437 | |
Record name | 1-(3-Bromophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenylsulfonyl)piperidine | |
CAS RN |
871269-12-4 | |
Record name | 1-(3-Bromophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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